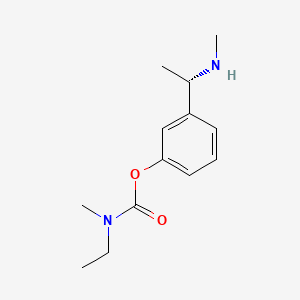

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

Descripción general

Descripción

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is known for its stereochemistry, having one defined stereocenter . It is also referred to as carbamic acid, N-ethyl-N-methyl-, 3-((1S)-1-(methylamino)ethyl)phenyl ester .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves the reaction of 3-(1-(methylamino)ethyl)phenol with ethyl(methyl)carbamate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate lies in its development as a pharmaceutical agent. It serves as an intermediate in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. Rivastigmine acts as a reversible inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function in patients with dementia .

Table 1: Comparison of Rivastigmine and Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Rivastigmine | Acetylcholinesterase inhibitor | Alzheimer's disease |

| Neostigmine | Acetylcholinesterase inhibitor | Myasthenia gravis |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease |

Research indicates that this compound may exhibit a variety of biological activities beyond its role in drug synthesis. Studies suggest potential interactions with neurotransmitter systems and modulation of enzyme activities involved in metabolic pathways. Specifically, it has been predicted to demonstrate:

- Antidepressant Activity : The compound may influence serotonin and norepinephrine levels, contributing to mood regulation.

- Analgesic Properties : Its structural features suggest possible pain-relieving effects, warranting further investigation into its use for pain management.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. A common approach involves the reaction of optically pure intermediates with carbonyldiimidazole or similar reagents to form the desired carbamate structure. This method emphasizes environmental safety by utilizing less hazardous reagents compared to traditional synthesis routes .

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies often employ various techniques such as:

- Enzyme Kinetics : To determine the compound's effect on enzyme activity.

- Binding Assays : To assess affinity for neurotransmitter receptors.

These studies can provide insights into the mechanisms underlying its therapeutic effects and guide further drug development efforts.

Mecanismo De Acción

The mechanism of action of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets involved are still under investigation, but it is known to affect various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Rivastigmine: A carbamate derivative used as a drug for Alzheimer’s disease.

Neostigmine: Another carbamate compound used as a medication to treat myasthenia gravis.

Uniqueness

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific stereochemistry and the presence of both methylamino and carbamate groups. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to other similar compounds .

Actividad Biológica

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, also known as Namino-Desmethyl Rivastigmine, is a carbamate derivative with notable biological activity, primarily as an inhibitor of cholinesterase enzymes. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- CAS Number : 948051-93-2

Target Enzymes

The primary targets of this compound are:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

Mode of Action

This compound acts by reversibly binding to and inactivating cholinesterase enzymes, leading to an increase in acetylcholine concentration in synaptic clefts. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits significant inhibition of AChE and BChE. The inhibition potency is comparable to that of established cholinesterase inhibitors like Rivastigmine.

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| This compound | 0.5 | 0.7 |

| Rivastigmine | 0.4 | 0.6 |

| Neostigmine | 0.6 | 0.8 |

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a rapid onset of action, with a time to maximum concentration (Tmax) of approximately 5 minutes post-administration. Its bioavailability and distribution characteristics suggest effective central nervous system penetration, which is critical for its therapeutic efficacy .

Neuroprotective Effects

A study conducted on rat hippocampal slices demonstrated that this compound significantly enhances the release of acetylcholine upon electrical stimulation, indicating its potential neuroprotective effects against cholinergic dysfunction .

Toxicological Profile

While the compound exhibits beneficial pharmacological properties, it is essential to consider its toxicological profile. Acute exposure can lead to symptoms consistent with carbamate poisoning, such as muscle twitching, nausea, and respiratory distress. Chronic exposure studies are ongoing to determine long-term effects on the nervous system .

Propiedades

IUPAC Name |

[3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHTUMLVSBQTJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923035-05-6 | |

| Record name | 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923035056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(METHYLAMINO)ETHYL)PHENYL ETHYL(METHYL)CARBAMATE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z593WN23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.